N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
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Overview
Description
“N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide” is a compound that combines sulfonamide and benzodioxane fragments in its structure . It has been studied for its antibacterial potential, particularly for its ability to inhibit bacterial biofilm growth .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields a sulfonamide derivative. This compound is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The molecular structure of these compounds is determined by spectroscopic techniques including IR, 1H NMR, 13C NMR, and EI-MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, followed by treatment with different alkyl/aralkyl halides .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are typically determined using various spectroscopic techniques .Scientific Research Applications
Anticonvulsant and Sedative-Hypnotic Activity
Compounds structurally related to N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide, particularly those with oxadiazole and benzodiazepine analogues, have been evaluated for their anticonvulsant and sedative-hypnotic activities. For instance, a series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives showed considerable anticonvulsant activity in models of electroshock and pentylenetetrazole-induced lethal convulsions. One compound, in particular, demonstrated sedative-hypnotic activity without impairing learning and memory, suggesting the involvement of benzodiazepine receptors in its pharmacological properties (Faizi et al., 2017).
Anti-Inflammatory and Anti-Proliferative Activities
Oxadiazole derivatives have also been explored for their anti-inflammatory and anti-proliferative effects. A study synthesizing 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles found that certain compounds exhibited significant activity against the proliferation of human cancer cell lines and reduced inflammation in rat paw edema models. This highlights a potential therapeutic role in cancer and inflammatory diseases (Rapolu et al., 2013).
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives, including those with a trimethoxybenzamide moiety, have been investigated, revealing that such compounds possess significant antimicrobial activity against various strains of bacteria and fungi. This suggests their potential as a basis for developing new antimicrobial agents (Joshi et al., 1997).
Optical and Morphological Properties in Material Science
Research into the optical properties of polyoxadiazoles has demonstrated that derivatives containing CF3 groups exhibit distinct optical behaviors, which can be influenced by spinning rate and solution concentration during thin-film deposition. This indicates their usefulness in polymer optoelectronic devices, showcasing the versatility of oxadiazole derivatives beyond pharmacological applications (Hajduk et al., 2010).
Anticancer Potential
The design and synthesis of novel oxadiazole derivatives, particularly those incorporating benzothiazole and hydrazone units, have shown promising chemotherapeutic potential. Some compounds demonstrated significant inhibitory activity against human tumor cell lines, suggesting their role as potential anticancer agents (Kaya et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as carbonic anhydrase , which plays a crucial role in maintaining pH balance in the body and is involved in various physiological processes.
Mode of Action
Related compounds have been found to inhibit their target enzymes by coordinating their functional groups with the active site of the enzyme .
Biochemical Pathways
Inhibition of enzymes like carbonic anhydrase can affect various physiological processes, including respiration and the transport of carbon dioxide and oxygen in the blood .
Pharmacokinetics
Similar compounds are generally absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .
Result of Action
Inhibition of enzymes like carbonic anhydrase can lead to a decrease in the concentration of bicarbonate ions, affecting various physiological processes .
Action Environment
Factors such as ph and temperature can potentially affect the activity and stability of similar compounds .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It has been found to have antibacterial potential, particularly against Escherichia coli and Bacillus subtilis . The compound interacts with these bacteria, inhibiting their biofilm formation .
Cellular Effects
It has been observed to have mild cytotoxic effects, suggesting that it may influence cell function .
Molecular Mechanism
It is believed to exert its effects through interactions with bacterial cells, leading to the inhibition of biofilm formation .
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5/c27-21(15-6-9-18(10-7-15)30-17-4-2-1-3-5-17)24-23-26-25-22(31-23)16-8-11-19-20(14-16)29-13-12-28-19/h1-11,14H,12-13H2,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGENPHUHZBRBHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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